molecular formula C21H18ClN3O2S B2832108 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one CAS No. 1021226-86-7

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

Cat. No. B2832108
CAS RN: 1021226-86-7
M. Wt: 411.9
InChI Key: VZZXHAWNQIHQHN-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the chlorophenyl and methyloxazol groups could potentially influence these properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinone core, with the chlorophenyl, methyloxazol, and ethyl groups attached at specific positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many quinazolinones act by interacting with specific proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would need to be evaluated through rigorous testing. This would include assessing its toxicity, potential for causing irritation or allergic reactions, and environmental impact .

Future Directions

The study of quinazolinones and their derivatives is a vibrant field of research, with potential applications in drug discovery and development. Future research on this compound could involve further exploration of its biological activity, optimization of its properties through chemical modification, and detailed studies of its mechanism of action .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-ethylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-3-25-20(26)16-6-4-5-7-17(16)24-21(25)28-12-18-13(2)27-19(23-18)14-8-10-15(22)11-9-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZXHAWNQIHQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

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